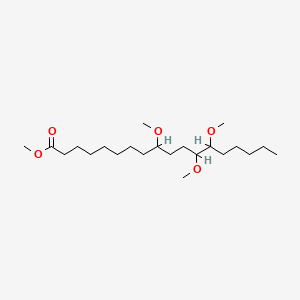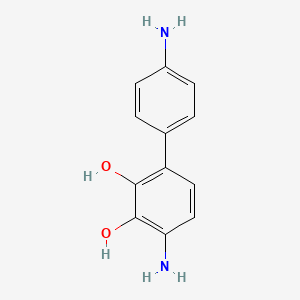
(1,1'-Biphenyl)diol, 4,4'-diamino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diamino-(1,1’-biphenyl)diol, also known as 3-amino-6-(4-aminophenyl)benzene-1,2-diol, is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is characterized by the presence of two amino groups and two hydroxyl groups attached to a biphenyl structure, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-(1,1’-biphenyl)diol typically involves the reduction of nitro compounds. One common method starts with 1,1’-Biphenyl, 4,4’-dinitro-2,2’-bis(trifluoromethyl) as the raw material. This compound is first reacted with nickel in methanol to obtain 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine. The resulting diamine is then treated with concentrated sulfuric acid to yield the crude product, which is subsequently recrystallized from methanol to obtain pure 4,4’-Diamino-(1,1’-biphenyl)diol .
Industrial Production Methods
Industrial production methods for 4,4’-Diamino-(1,1’-biphenyl)diol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reactions.
化学反应分析
Types of Reactions
4,4’-Diamino-(1,1’-biphenyl)diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or other electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated biphenyl derivatives.
科学研究应用
4,4’-Diamino-(1,1’-biphenyl)diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4,4’-Diamino-(1,1’-biphenyl)diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
3,3’-Diamino-[1,1’-biphenyl]-4,4’-diol: Similar structure but with different positioning of amino and hydroxyl groups.
4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid: Contains carboxyl groups instead of hydroxyl groups.
4,4’-Diamino-3,3’-dichlorobiphenyl: Contains chlorine atoms instead of hydroxyl groups .
Uniqueness
4,4’-Diamino-(1,1’-biphenyl)diol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
50984-69-5 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
3-amino-6-(4-aminophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H12N2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)12(16)11(9)15/h1-6,15-16H,13-14H2 |
InChI 键 |
DTHBNESGKSGIFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)N)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


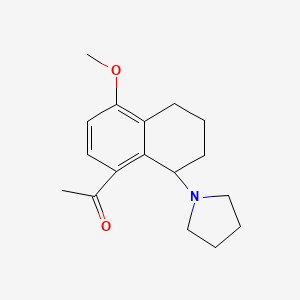

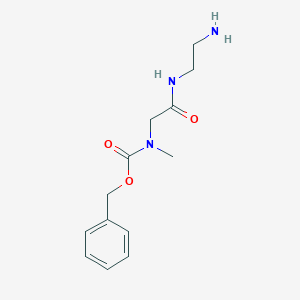

![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13950340.png)
![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)

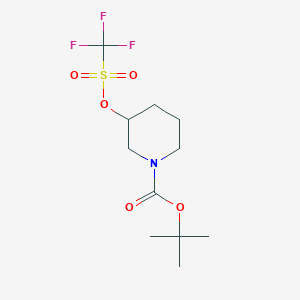
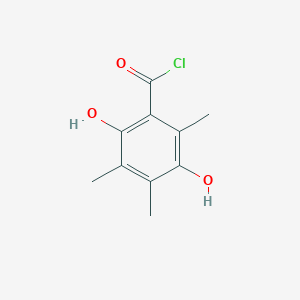
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
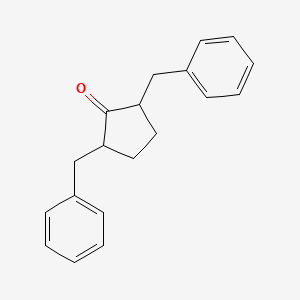
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
